molecular formula C22H24N4O5S B11235997 4-(N,N-dimethylsulfamoyl)-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzamide

4-(N,N-dimethylsulfamoyl)-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzamide

Cat. No.: B11235997
M. Wt: 456.5 g/mol
InChI Key: BHSNSTBFGHMMRO-UHFFFAOYSA-N
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Description

4-(DIMETHYLSULFAMOYL)-N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core substituted with a dimethylsulfamoyl group and a pyridazinyl ether moiety, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DIMETHYLSULFAMOYL)-N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzamide with dimethylsulfamoyl chloride under basic conditions.

    Introduction of the Pyridazinyl Ether Moiety: The pyridazinyl ether moiety can be introduced by reacting the benzamide intermediate with 6-(4-methoxyphenyl)pyridazine-3-ol in the presence of a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the development of robust purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(DIMETHYLSULFAMOYL)-N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group on the phenyl ring can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dimethylsulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 4-(HYDROXYMETHYLSULFAMOYL)-N-(2-{[6-(4-HYDROXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZAMIDE.

    Reduction: Formation of 4-(DIMETHYLSULFAMOYL)-N-(2-{[6-(4-AMINOPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZAMIDE.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-(DIMETHYLSULFAMOYL)-N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(DIMETHYLSULFAMOYL)-N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of a particular enzyme involved in cancer cell proliferation, thereby exerting its anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(DIMETHYLSULFAMOYL)-N-(2-{[6-(4-HYDROXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZAMIDE
  • 4-(DIMETHYLSULFAMOYL)-N-(2-{[6-(4-AMINOPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZAMIDE

Uniqueness

4-(DIMETHYLSULFAMOYL)-N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H24N4O5S

Molecular Weight

456.5 g/mol

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]benzamide

InChI

InChI=1S/C22H24N4O5S/c1-26(2)32(28,29)19-10-6-17(7-11-19)22(27)23-14-15-31-21-13-12-20(24-25-21)16-4-8-18(30-3)9-5-16/h4-13H,14-15H2,1-3H3,(H,23,27)

InChI Key

BHSNSTBFGHMMRO-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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